molecular formula C10H10BrN3O B1529105 N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide CAS No. 1788041-54-2

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Cat. No. B1529105
M. Wt: 268.11 g/mol
InChI Key: XZGZCDKSOAWLGJ-UHFFFAOYSA-N
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Description

“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a compound with the CAS Number: 1788041-54-2 . It has a molecular weight of 268.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is N-(3-bromo-1-methyl-1H-indazol-6-yl)acetamide . The InChI code is 1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15) .


Physical And Chemical Properties Analysis

“N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Novel Antibacterial Agents

Research has identified 4-substituted 1,2,3-triazoles as promising novel oxazolidinone antibacterial agents, highlighting the potential for modifications in the acetamide functionality to improve the safety profile of these compounds. These findings suggest the relevance of exploring similar structural modifications in compounds like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide for antibacterial applications (Reck et al., 2005).

Antimicrobial Activity

Studies on the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles have led to the synthesis of compounds with significant antimicrobial activity. This research avenue opens up potential antimicrobial applications for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide by exploring its reactivity with similar nucleophiles (Fahim & Ismael, 2019).

Cognitive Performance Improvement in Preclinical Models

GSK189254, a novel H3 receptor antagonist, has shown promise in improving cognitive performance in preclinical models, indicating the potential for N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide to serve as a basis for developing treatments for cognitive disorders if it shows similar receptor affinity (Medhurst et al., 2007).

Synthesis of Schiff Bases and Thiazolidinone Derivatives

The synthesis of Schiff bases and Thiazolidinone derivatives from compounds like N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could lead to new antibacterial and antifungal agents, expanding its utility in developing novel therapeutics (Fuloria et al., 2014).

Anticancer Agent Synthesis

Synthesis of 5-methyl-4-phenyl thiazole derivatives from similar structures has been studied for anticancer activity, suggesting that derivatives of N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide could be explored as potential anticancer agents (Evren et al., 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 .

properties

IUPAC Name

N-(3-bromo-1-methylindazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-6(15)12-7-3-4-8-9(5-7)14(2)13-10(8)11/h3-5H,1-2H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZCDKSOAWLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-1-methyl-1H-indazol-6-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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